1-(azepan-1-yl)-2-{[6-(furan-2-yl)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl]sulfanyl}ethan-1-one
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Description
1-(azepan-1-yl)-2-{[6-(furan-2-yl)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl]sulfanyl}ethan-1-one is a useful research compound. Its molecular formula is C17H19N5O2S and its molecular weight is 357.43. The purity is usually 95%.
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Scientific Research Applications
Synthesis and Chemical Properties
- The synthesis of related pyridazine derivatives and their chemical properties have been a significant focus, aiming to develop compounds with potential biological activities. For example, pyrazolo[3,4-d]pyridazines and triazolo[4,3-b]pyridazines have been synthesized through various chemical reactions, illustrating the versatility of these heterocyclic frameworks in medicinal chemistry (Ahmed et al., 2003), (Abdelhamid et al., 2016).
Biological Activities
- Several studies have explored the antibacterial and antifungal activities of triazolo[4,3-b]pyridazine derivatives. Despite not matching the efficacy of standard drugs, these compounds have shown notable activities at higher concentrations, indicating their potential as antimicrobial agents (Reddy & Reddy, 2010), (Reddy & Reddy, 2011).
- The antiviral activity against hepatitis-A virus has been identified in some novel triazolo[4,3-b]pyridazine derivatives, with specific compounds exhibiting promising effects. This highlights the potential of these compounds in antiviral therapy (Shamroukh & Ali, 2008).
High-Energy Materials
- The use of triazolo[4,3-b]pyridazine as a building block for low-sensitivity high-energy materials has been investigated. These materials demonstrate significant detonation velocities and pressures, along with low sensitivity, making them suitable for applications requiring high-energy materials with improved safety profiles (Chen et al., 2021).
Properties
IUPAC Name |
1-(azepan-1-yl)-2-[[6-(furan-2-yl)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl]sulfanyl]ethanone |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H19N5O2S/c23-16(21-9-3-1-2-4-10-21)12-25-17-19-18-15-8-7-13(20-22(15)17)14-6-5-11-24-14/h5-8,11H,1-4,9-10,12H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IIKQILKCIKYWRC-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCCN(CC1)C(=O)CSC2=NN=C3N2N=C(C=C3)C4=CC=CO4 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H19N5O2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
357.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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